3-Benzyl-5-phenylisoxazole

regioisomeric selectivity dopamine transporter binding tropane-isoxazole conjugates

3-Benzyl-5-phenylisoxazole (CAS 723737-81-3; molecular formula C₁₆H₁₃NO; molecular weight 235.28 g·mol⁻¹) is a fully aromatic, 3,5-disubstituted isoxazole that embeds a benzyl substituent at the 3‑position and a phenyl ring at the 5‑position of the central heterocycle. The isoxazole nucleus is recognized as a privileged scaffold in medicinal chemistry and agrochemical research because its heteroatom arrangement confers a distinctive hydrogen‑bonding profile and metabolic stability not shared by simple phenyl or pyrazole analogs.

Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
Cat. No. B289779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-phenylisoxazole
Molecular FormulaC16H13NO
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H13NO/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2
InChIKeyLFUKOGGFENMSNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-phenylisoxazole – Procurement-Relevant Baseline Profile, Physicochemical Identity, and Scaffold Context for Informed Sourcing


3-Benzyl-5-phenylisoxazole (CAS 723737-81-3; molecular formula C₁₆H₁₃NO; molecular weight 235.28 g·mol⁻¹) is a fully aromatic, 3,5-disubstituted isoxazole that embeds a benzyl substituent at the 3‑position and a phenyl ring at the 5‑position of the central heterocycle . The isoxazole nucleus is recognized as a privileged scaffold in medicinal chemistry and agrochemical research because its heteroatom arrangement confers a distinctive hydrogen‑bonding profile and metabolic stability not shared by simple phenyl or pyrazole analogs . Commercial sourcing typically provides the compound at ≥95% purity for laboratory‑scale use . Despite the absence of published head‑to‑head pharmacological comparisons for this exact congener, the regioisomeric pairing of benzyl and phenyl substituents distinguishes it from the widely available 5‑benzyl‑3‑phenyl isomer, and this distinction carries downstream implications for target engagement, synthetic utility, and intellectual property positioning that procurement scientists must evaluate .

Why 3-Benzyl-5-phenylisoxazole Cannot Be Treated as a Generic 3,5-Diarylisoxazole: Substitution-Pattern Consequences That Dictate Procurement Selectivity


Within the 3,5‑diarylisoxazole family, the identity and position of each aryl substituent control electronic distribution across the heterocycle, rotational freedom of the side chains, and the resulting three‑dimensional pharmacophore. The 3‑benzyl‑5‑phenyl arrangement imparts a distinct spatial orientation relative to the 5‑benzyl‑3‑phenyl regioisomer because the methylene spacer of the benzyl group is electronically coupled to the isoxazole N‑2 rather than to the O‑1 atom, altering both the dipole moment and the preferred binding conformation . In a related series of 3,5‑diarylisoxazoles evaluated as COX‑2 inhibitors, swapping substituents between the 3‑ and 5‑positions produced selectivity‑index shifts exceeding 2‑fold, demonstrating that even isomeric regioisomers cannot be interchanged without risking loss of on‑target activity [1]. More broadly, isoxazole‑based DGAT1 inhibitor programs have shown that the 3‑phenylisoxazole subunit consistently delivers superior cLogP and solubility compared with oxazole or oxadiazole bioisosteres, underlining how subtle ring‑substitution patterns govern developability properties that procurement decisions must anticipate [2]. Consequently, assuming functional equivalence between 3‑benzyl‑5‑phenylisoxazole and any in‑class analog without confirmatory comparative data would represent an unsubstantiated procurement risk.

3-Benzyl-5-phenylisoxazole – Quantitative Differentiation Evidence Relative to Closest Analogs, Isomers, and Heterocyclic Bioisosteres


Regioisomeric Differentiation: 3-Benzyl-5-phenyl vs. 5-Benzyl-3-phenyl Isoxazole on DA Transporter Binding as a Scaffold-Specificity Indicator

Although the bare 3‑benzyl‑5‑phenylisoxazole scaffold has not itself been profiled in monoamine transporter assays, the closely related 2β‑[3′‑(substituted benzyl)isoxazol‑5‑yl]‑3β‑(substituted phenyl)tropane series (which places a benzyl‑type substituent at the isoxazole 3‑position and a phenyl‑bearing tropane at the 5‑position) yields DAT IC₅₀ values of 5.9–22 nM [1]. In the isomeric 2β‑[3′‑methyl‑4′‑(substituted phenyl)isoxazol‑5‑yl]‑3β‑(substituted phenyl)tropane series—where the 3‑position carries methyl rather than benzyl—DAT affinity is substantially attenuated (IC₅₀ values approximately 10‑ to 100‑fold higher for comparable substituent patterns) [1]. This within‑study comparison establishes that a benzyl substituent at the isoxazole 3‑position is a key determinant of high‑affinity DAT engagement in this chemotype, providing a scaffold‑level inference that the 3‑benzyl‑5‑phenyl substitution pattern cannot be replaced by a 3‑methyl‑5‑phenyl or 5‑benzyl‑3‑phenyl isomer without the risk of a >90% loss in target affinity.

regioisomeric selectivity dopamine transporter binding tropane-isoxazole conjugates

Heterocyclic Scaffold Comparison: 3-Phenylisoxazole vs. 5-Phenyloxazole vs. 3-Phenyl-1,2,4-Oxadiazole on DGAT1 Inhibition and Calculated Drug-Likeness

In a systematic scaffold‑hopping exercise around biaryl urea DGAT1 inhibitors, the 3‑phenylisoxazole subunit was directly compared with matched 5‑phenyloxazole and 3‑phenyl‑1,2,4‑oxadiazole analogs [1]. The 3‑phenylisoxazole series demonstrated superior hDGAT1 inhibition (IC₅₀ values ranging from 0.012 to 0.250 µM for the most active members) alongside a consistently lower calculated logP (cLogP improved by approximately 0.5–1.0 log units vs. the corresponding oxadiazole analogs) and measurably enhanced aqueous solubility [1]. Although 3‑benzyl‑5‑phenylisoxazole was not among the specific compounds synthesized, the 3‑phenylisoxazole core is structurally conserved in the target compound, and the reported scaffold advantage is driven by the electronic properties of the isoxazole ring itself rather than by the distal 5‑substituent. This finding supports the procurement of an isoxazole‑based scaffold over oxazole or oxadiazole alternatives when developability endpoints (solubility, logP) are prioritized alongside target potency.

scaffold hopping DGAT1 inhibition cLogP and solubility

COX-2 Selectivity Modulation by Substituent Positioning on the 3,5-Diarylisoxazole Scaffold: Evidence That Regioisomeric Identity Determines Isoform Bias

A panel of 3,5‑diphenylisoxazole derivatives was evaluated for COX‑1 and COX‑2 inhibition [1]. The parent 3,5‑diphenylisoxazole (11a) showed preferential COX‑1 inhibition (COX‑2 selectivity index ≈ 0.23), whereas introduction of a 4‑methylsulfonylphenyl group at the 5‑position (compound 11n) shifted the selectivity profile toward COX‑2 (selectivity index = 2.1) [1]. Although these data do not directly involve a benzyl substituent, they quantitatively demonstrate that even conservative changes in 5‑aryl substitution on a 3‑phenylisoxazole template can invert COX isoform selectivity by approximately 9‑fold. Extrapolating to 3‑benzyl‑5‑phenylisoxazole, the benzyl group at the 3‑position represents a non‑aryl modification that is expected to further alter the electronic and steric profile of the scaffold, justifying its selection as a distinct chemical entity for programs that require COX‑sparing pharmacology or deliberately seek a different selectivity fingerprint than that of the 3,5‑diphenylisoxazole prototype.

COX-2 selectivity anti-inflammatory diarylisoxazole SAR

3-Benzyl-5-phenylisoxazole – Evidence-Anchored Research and Industrial Application Scenarios for Scientific Procurement


CNS Transporter Probe Development Requiring a Defined 3-Benzylisoxazole Pharmacophore

For research groups synthesizing dopamine or serotonin transporter ligands, the class‑level evidence that 3‑benzylisoxazole‑tropane conjugates achieve DAT IC₅₀ values in the low nanomolar range (5.9–22 nM), whereas 3‑methyl analogs lose >90% of this affinity, indicates that the 3‑benzyl substituent is a critical affinity determinant [1]. Procuring 3‑benzyl‑5‑phenylisoxazole as a synthetic intermediate preserves the requisite 3‑benzyl motif while offering a 5‑phenyl handle for further derivatization, enabling structure–activity relationship studies that would be compromised if the readily available 5‑benzyl‑3‑phenylisoxazole isomer were used instead.

Scaffold‑Hopping Campaigns Prioritizing Developability: Isoxazole vs. Oxazole vs. Oxadiazole Cores

In DGAT1 inhibitor programs, the 3‑phenylisoxazole core has been quantitatively shown to deliver superior cLogP (0.5–1.0 log unit improvement) and enhanced solubility compared with matched 5‑phenyloxazole and 3‑phenyl‑1,2,4‑oxadiazole bioisosteres [2]. When a project’s selection criteria weight solubility and lipophilicity alongside target potency, the procurement of 3‑benzyl‑5‑phenylisoxazole as a building block—retaining the favored 3‑phenylisoxazole electronic framework—provides a rational starting point for parallel synthesis of focused libraries without the developability liabilities that accompany oxadiazole‑based cores.

Anti‑Inflammatory Screening Libraries with Non‑Canonical COX Selectivity Fingerprints

Published COX‑1/COX‑2 selectivity data on 3,5‑diarylisoxazoles demonstrate that changing the nature of the 5‑aryl substituent can invert COX isoform bias up to 9‑fold (COX‑2 SI from 0.23 to 2.1) [3]. The 3‑benzyl‑5‑phenylisoxazole scaffold departs from the fully aromatic 3,5‑diarylisoxazole template by introducing a conformationally flexible methylene spacer at the 3‑position. This structural divergence is mechanistically justified for inclusion in screening decks that aim to explore novel selectivity space beyond the limits of traditional 3,5‑diphenylisoxazole or coxib‑derived chemotypes.

Regiochemical Probe in Heterocyclic Methodology Development

The synthesis of 3,5‑disubstituted isoxazoles via 1,3‑dipolar cycloaddition of nitrile oxides with alkynes can yield regioisomeric mixtures when unsymmetrical dipolarophiles are employed . The availability of isomerically pure 3‑benzyl‑5‑phenylisoxazole provides an authenticated reference standard for chiral or regioisomeric analytical method development, reaction optimization, and quality control in process chemistry laboratories that must resolve the 3‑benzyl‑5‑phenyl vs. 5‑benzyl‑3‑phenyl regioisomer pair.

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